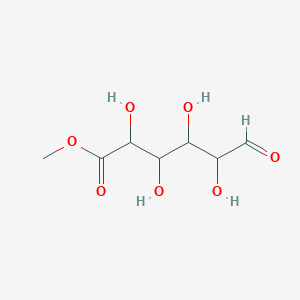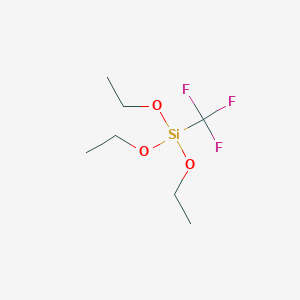![molecular formula C9H9F4NO B13894533 (1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine is a chiral compound with significant interest in medicinal chemistry due to its unique structural features. The presence of both fluorine and trifluoromethoxy groups imparts distinct physicochemical properties, making it a valuable candidate for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with commercially available 3-fluoro-4-(trifluoromethoxy)benzaldehyde.
Reductive Amination: The aldehyde undergoes reductive amination with a suitable amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques like recrystallization or chromatography to obtain the desired (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, sulfonyl chlorides, or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution reactions can introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
(S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and specialty chemicals due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and trifluoromethoxy groups enhance binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(3-fluoro-4-methoxyphenyl)ethanamine: Similar structure but lacks the trifluoromethoxy group.
(S)-1-(3-chloro-4-(trifluoromethoxy)phenyl)ethanamine: Contains a chlorine atom instead of fluorine.
(S)-1-(3-fluoro-4-(trifluoromethyl)phenyl)ethanamine: Features a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
The presence of both fluorine and trifluoromethoxy groups in (S)-1-(3-fluoro-4-(trifluoromethoxy)phenyl)ethanamine imparts unique physicochemical properties, such as increased lipophilicity and metabolic stability. These features make it distinct from other similar compounds and enhance its potential for various applications.
Eigenschaften
Molekularformel |
C9H9F4NO |
|---|---|
Molekulargewicht |
223.17 g/mol |
IUPAC-Name |
(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4NO/c1-5(14)6-2-3-8(7(10)4-6)15-9(11,12)13/h2-5H,14H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
OQTYHJQUBPHRAL-YFKPBYRVSA-N |
Isomerische SMILES |
C[C@@H](C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)OC(F)(F)F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


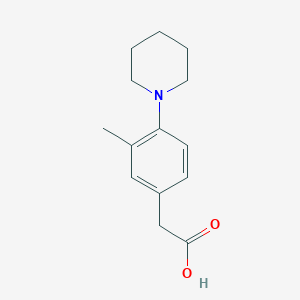
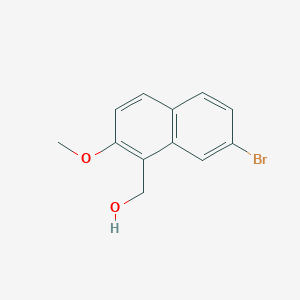
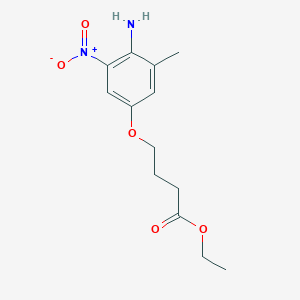
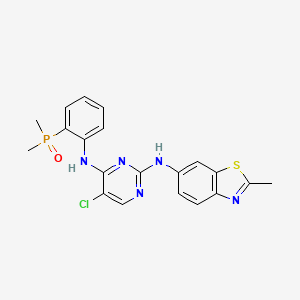
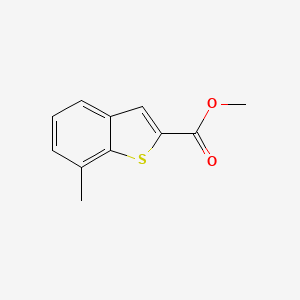
![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)

![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
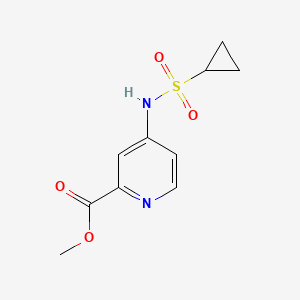
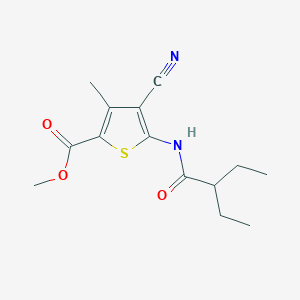
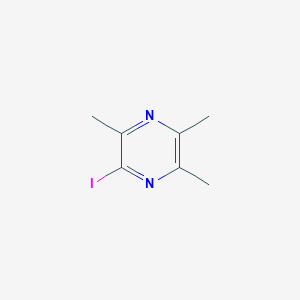
![4H-Thieno[2,3-c]pyran-5,7-dione](/img/structure/B13894536.png)
